molecular formula C11H11BrO4 B12081360 Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate

Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate

Cat. No.: B12081360
M. Wt: 287.11 g/mol
InChI Key: WWQRFNULXSVWNY-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate is an organic compound with the molecular formula C₁₁H₁₁BrO₄ and a molecular weight of 287.11 g/mol This compound is characterized by the presence of a bromine atom, an oxetane ring, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-5-(oxetan-3-yloxy)benzoate typically involves the following steps:

    Oxetane Formation: The formation of the oxetane ring through a cyclization reaction.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

The reaction conditions for these steps often include the use of catalysts, solvents, and specific temperature and pressure conditions to optimize yield and purity .

Industrial Production Methods

This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures for handling bromine and other reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted benzoates, while oxidation and reduction reactions can modify the oxetane ring and the aromatic ring .

Scientific Research Applications

Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-(oxetan-3-yloxy)benzoate involves its interaction with specific molecular targets and pathways. The bromine atom and the oxetane ring play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, the oxetane ring can undergo ring-opening reactions, which can further modify its chemical properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-4-(oxetan-3-yloxy)benzoate
  • Methyl 3-chloro-5-(oxetan-3-yloxy)benzoate
  • Methyl 3-bromo-5-(tetrahydrofuran-3-yloxy)benzoate

Uniqueness

Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate is unique due to the presence of both a bromine atom and an oxetane ring. This combination imparts specific reactivity and chemical properties that distinguish it from other similar compounds. The oxetane ring, in particular, is known for its strain and reactivity, making it a valuable moiety in synthetic chemistry .

Properties

Molecular Formula

C11H11BrO4

Molecular Weight

287.11 g/mol

IUPAC Name

methyl 3-bromo-5-(oxetan-3-yloxy)benzoate

InChI

InChI=1S/C11H11BrO4/c1-14-11(13)7-2-8(12)4-9(3-7)16-10-5-15-6-10/h2-4,10H,5-6H2,1H3

InChI Key

WWQRFNULXSVWNY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)OC2COC2

Origin of Product

United States

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